
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It is a designer drug that has become popular in recent years due to its psychoactive effects. In
Mecanismo De Acción
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in its psychoactive effects. It also acts as a releasing agent of these neurotransmitters, leading to their release into the synaptic cleft.
Biochemical and Physiological Effects
The use of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one has been associated with a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It has also been shown to cause euphoria, increased sociability, and heightened sensory perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one in lab experiments has several advantages. It is relatively easy to synthesize, making it readily available for research purposes. It also has a long shelf life, allowing for long-term storage. However, its use in lab experiments is limited by its potential for abuse and its unknown long-term effects on the brain and other organs.
Direcciones Futuras
There are several future directions for the study of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one. One area of research is to investigate its potential as a treatment for depression and anxiety disorders. Another area of research is to study its long-term effects on the brain and other organs. Additionally, further studies can be conducted to explore its potential as a recreational drug and its potential for abuse.
Conclusion
In conclusion, 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one is a synthetic cathinone that has become popular in recent years due to its psychoactive effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects of this compound on the brain and other organs.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 1-methylpyrrolidin-2-amine in the presence of sodium triacetoxyborohydride. The resulting product is then reduced using sodium borohydride to obtain 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one has been used in scientific research to study its psychoactive effects on the central nervous system. It has been shown to have similar effects to other synthetic cathinones such as Mephedrone and Methylone. Studies have also been conducted to investigate its potential as a treatment for depression and anxiety disorders.
Propiedades
Número CAS |
172289-83-7 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h8H,5-7H2,1-4H3 |
Clave InChI |
YHJUWSGGINNOKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1CCCN1C |
SMILES canónico |
CC(C)(C)C(=O)C1CCCN1C |
Sinónimos |
1-Propanone,2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
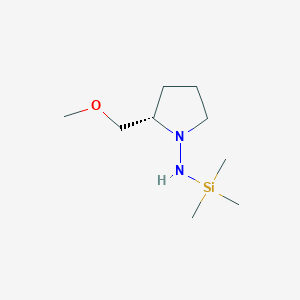



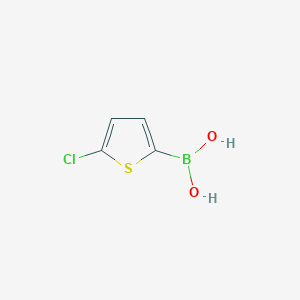
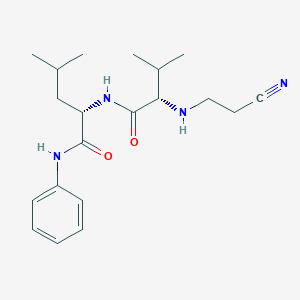
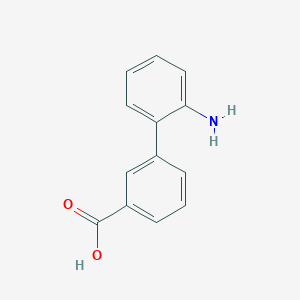
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
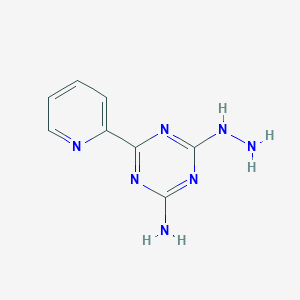
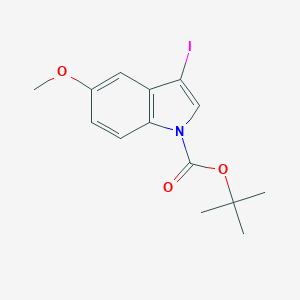
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)